molecular formula C12H10ClNS B1620755 5-Chloro-2-phenylsulfanyl-phenylamine CAS No. 4235-20-5

5-Chloro-2-phenylsulfanyl-phenylamine

Cat. No. B1620755
CAS RN: 4235-20-5
M. Wt: 235.73 g/mol
InChI Key: RIEQPYFIRMWZRX-UHFFFAOYSA-N
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Description

5-Chloro-2-phenylsulfanyl-phenylamine is a chemical compound with the molecular formula C12H10ClNS and a molecular weight of 235.733 . It is a specialty product used in proteomics research .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-phenylsulfanyl-phenylamine consists of a phenylamine group attached to a sulfur atom, which is further connected to another phenyl group. The 5th carbon atom in the second phenyl group is substituted with a chlorine atom .


Physical And Chemical Properties Analysis

5-Chloro-2-phenylsulfanyl-phenylamine is a chemical compound with a molecular weight of 235.733 . No additional physical or chemical properties were found in the search results.

Scientific Research Applications

Synthesis and Chemical Reactions

  • 5-Chloro-2-phenylsulfanyl-phenylamine has been used in the mild room-temperature palladium-catalyzed C3-arylation of 2(1H)-pyrazinones via a desulfitative Kumada-type cross-coupling reaction, expanding the scope of arylation to include various (hetero)aryl thioethers and thioesters (Mehta, Modha, & Van der Eycken, 2009).
  • It has also been involved in an unexpected microwave-assisted cascade reaction leading to the synthesis of 5-(phenylsulfanyl)-1,4-dihydropyrazine-2,3-diones starting from 5-chloro-3-(phenylsulfanyl)pyrazin-2(1H)-ones (Sharma et al., 2008).

Pharmaceutical and Biochemical Research

  • The compound has been used in the synthesis of novel 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives, which were evaluated for their in vitro antimicrobial activity, indicating potential pharmaceutical applications (Mallikarjunaswamy et al., 2017).
  • A study involved synthesizing phenylsulfanyl and aryl carbonyl containing formazan derivatives, including 5-chloro-2-phenylsulfanyl-phenylamine, for investigating their electronic properties and potential biomedical applications (Turkoglu & Berber, 2016).

Material Science and Analytical Chemistry

  • 5-Chloro-2-phenylsulfanyl-phenylamine has been used in the first palladium-catalyzed desulfitative Sonogashira-type cross-coupling, indicating its significance in material science and synthetic chemistry (Mehta, Sharma, & Van der Eycken, 2008).
  • In another study, it contributed to the synthesis of highly substituted furans from alkenyl aryl ketones, demonstrating its utility in producing complex organic compounds (Miyagawa & Satoh, 2007).

properties

IUPAC Name

5-chloro-2-phenylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNS/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEQPYFIRMWZRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366316
Record name 5-Chloro-2-phenylsulfanyl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-phenylsulfanyl-phenylamine

CAS RN

4235-20-5
Record name 5-Chloro-2-phenylsulfanyl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

An ethanol solution of 1.0 g (4.2 mmol) of 4-chloro-2-nitro-1-(phenylthio)benzene (32), prepared in the manner described above in Example 32, is shaken in a Parr hydrogenator at 30 psi hydrogen with Raney nickel at room temperature for 3 hours. The catalyst is filtered from the reaction, and the solution is concentrated under vacuum.
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Synthesis routes and methods II

Procedure details

A solution of 4-chloro-2-nitro-1-(phenylthio)benzene (11.0 g) and Raney nickel in ethanol (3A; 9.3 mL) was reacted in a Parr Hydrogenator under hydrogen atmosphere at 5 psi and room temperature. When the theoretical amount of hydrogen uptake was reached, the reaction was filtered to remove the catalyst and evaporated in vacuo to yield 8.61 g (88%) of a light orange solid. mp: 59°-61° C.
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88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Parveen, MOF Khan, SE Austin, SL Croft… - Journal of medicinal …, 2005 - ACS Publications
… Synthesis of Amide Derivatives of 5-Chloro-2-phenylsulfanyl-phenylamine. Amide derivatives of 5-chloro-2-phenylsulfanyl-phenylamine were synthesized according to Scheme 1 by …
Number of citations: 113 pubs.acs.org
S Parveen - 2004 - search.proquest.com
… Amide derivatives of 5-chloro-2-phenylsulfanyl-phenylamine were synthesized according to … To a solution of 5-chloro-2-phenylsulfanyl-phenylamine (39) (0.5 g, 2.12 mmol) in dry …
Number of citations: 0 search.proquest.com

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